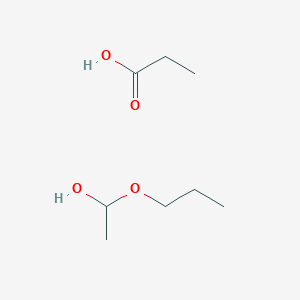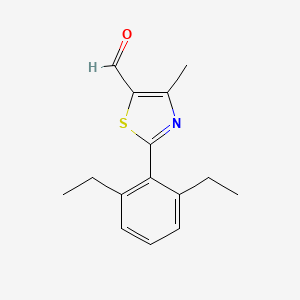![molecular formula C40H49NO2 B14220070 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate CAS No. 820977-72-8](/img/structure/B14220070.png)
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is an organic compound with a complex structure that includes a pyrene moiety and a dimethylamino phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 15-[4-(dimethylamino)phenyl]pentadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene-1,6-dione derivatives.
Reduction: The nitro group in the dimethylamino phenyl moiety can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Pyrene-1,6-dione derivatives.
Reduction: 15-[4-(Amino)phenyl]pentadecyl pyrene-1-carboxylate.
Substitution: Pyrene-1-carboxylic acid and 15-[4-(dimethylamino)phenyl]pentadecanol.
Aplicaciones Científicas De Investigación
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its pyrene moiety, which exhibits strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent due to its fluorescent characteristics.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Mecanismo De Acción
The mechanism of action of 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is primarily related to its fluorescent properties. The pyrene moiety can absorb light and re-emit it at a different wavelength, making it useful in various imaging and sensing applications. The dimethylamino group can enhance the compound’s solubility and interaction with biological molecules, facilitating its use in bioimaging and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
1-Pyrenecarboxylic acid: Lacks the dimethylamino phenyl group, making it less soluble and less versatile in biological applications.
4-(Dimethylamino)benzophenone: Contains a similar dimethylamino phenyl group but lacks the pyrene moiety, reducing its fluorescence properties.
Uniqueness
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is unique due to the combination of the pyrene moiety and the dimethylamino phenyl group. This combination enhances its fluorescence properties and solubility, making it more versatile for applications in bioimaging, drug delivery, and optoelectronics .
Propiedades
Número CAS |
820977-72-8 |
|---|---|
Fórmula molecular |
C40H49NO2 |
Peso molecular |
575.8 g/mol |
Nombre IUPAC |
15-[4-(dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate |
InChI |
InChI=1S/C40H49NO2/c1-41(2)35-26-20-31(21-27-35)17-14-12-10-8-6-4-3-5-7-9-11-13-15-30-43-40(42)37-29-25-34-23-22-32-18-16-19-33-24-28-36(37)39(34)38(32)33/h16,18-29H,3-15,17,30H2,1-2H3 |
Clave InChI |
UIRKFLXWOJFIAS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCOC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


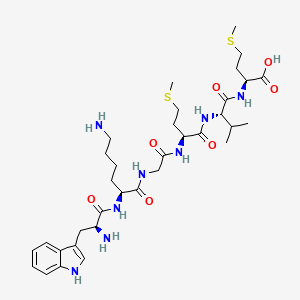
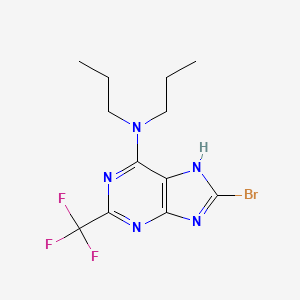

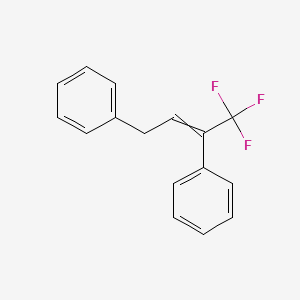
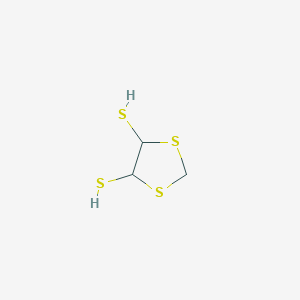
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
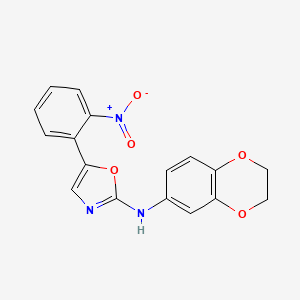
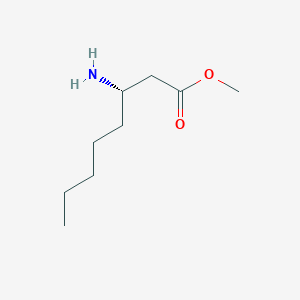
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
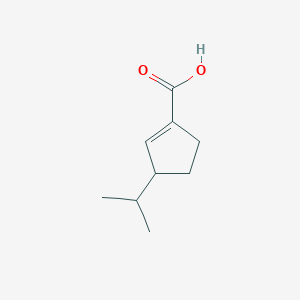
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
